molecular formula C19H26N6O3 B2892647 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1013768-61-0

8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2892647
CAS No.: 1013768-61-0
M. Wt: 386.456
InChI Key: DCEMICVVOYGGHZ-UHFFFAOYSA-N
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Description

8-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a purine core, and various alkyl substituents. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-diethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.

    Construction of the Purine Core: The purine core is often constructed via cyclization reactions involving guanine derivatives and suitable aldehydes or ketones.

    Alkylation and Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the purine core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, especially under basic or acidic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Alkylating Agents: Methyl iodide, propyl bromide.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetone.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of a pyrazole ring with a purine core and various alkyl groups makes it a versatile compound for diverse applications in scientific research.

Properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3/c1-6-9-23-15-16(22(5)19(28)24(17(15)27)11-12(4)26)20-18(23)25-14(8-3)10-13(7-2)21-25/h10H,6-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMICVVOYGGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)N(C2=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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